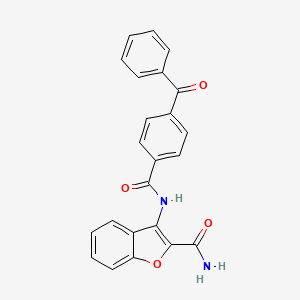

3-(4-Benzoylbenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-benzoylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c24-22(27)21-19(17-8-4-5-9-18(17)29-21)25-23(28)16-12-10-15(11-13-16)20(26)14-6-2-1-3-7-14/h1-13H,(H2,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAVBJKSQFCGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the coupling of benzofuran-2-carboxylic acid with 4-aminobenzophenone under specific reaction conditions. The reaction is often facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the desired amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Benzoylbenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : Research indicates that derivatives of benzofuran compounds can scavenge free radicals and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Antimicrobial Properties : Compounds related to benzofuran have shown efficacy against various bacterial strains, demonstrating potential as antimicrobial agents .

- Antitumor Effects : Some studies suggest that benzofuran derivatives may inhibit cancer cell proliferation, making them candidates for cancer therapy .

Antioxidant and Neuroprotective Effects

A study synthesized several derivatives of benzofuran-2-carboxamide and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Compounds with specific substitutions showed significant protective effects, indicating the importance of structural modifications for enhancing bioactivity .

Antimicrobial Studies

Research has demonstrated that benzofuran derivatives exhibit potent antibacterial activity. For instance, compounds derived from benzofuran were tested against Gram-positive and Gram-negative bacteria, showing zones of inhibition comparable to standard antibiotics .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell growth, induction of apoptosis, or disruption of essential cellular processes, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzofuran-2-carboxamide scaffold allows for extensive substitution, influencing molecular weight, solubility, and bioactivity. Key analogs include:

The target compound’s 4-benzoylbenzamido group introduces a bulky aromatic substituent, likely enhancing lipophilicity compared to smaller groups like chlorobenzoyl () or hydrophilic moieties in Vilazodone .

Antioxidant Activity

Benzofuran-2-carboxamide derivatives with electron-releasing or withdrawing groups exhibit antioxidant properties. For example:

- Compound 65 : At 100 mM, showed 62% lipid peroxidation (LPO) inhibition and 23.5% DPPH radical scavenging .

- Compounds 66a–66g : Demonstrated dose-dependent antioxidant activity (50–200 mg/mL), surpassing L-ascorbic acid in some cases (Table 3, ).

In contrast, Vilazodone and Abexinostat lack reported antioxidant effects, highlighting how substituent choice directs therapeutic applications .

Neuroprotective and Anti-Alzheimer’s Activity

Tacrine–benzofuran hybrids (e.g., compounds 13–21) feature tetrahydroacridin-9-ylamino groups linked via alkyl chains. These derivatives showed:

Biological Activity

The compound 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide is a member of the benzofuran family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide can be described by its functional groups and molecular framework. The compound features a benzofuran core, an amide linkage, and a benzoyl substituent, contributing to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 308.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The compound has been studied for its potential as an inhibitor of certain biological pathways, which may contribute to its therapeutic effects.

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. Studies have reported that similar compounds with structural analogies exhibit significant COX-2 inhibition, suggesting potential anti-inflammatory properties .

- Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated antimicrobial properties against various pathogens. The presence of the benzamide moiety is believed to enhance the lipophilicity and membrane permeability, facilitating antimicrobial action .

- Anticancer Properties : Preliminary studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide.

- Study on COX Inhibition : A study published in ACS Omega highlighted various scaffolds for COX inhibitors, showing that modifications in the benzofuran structure could significantly enhance inhibitory activity against COX-2 . Although specific data for 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide is limited, it is reasonable to extrapolate potential efficacy based on structural similarities.

- Antimicrobial Efficacy : Research conducted on related benzofuran compounds demonstrated effective antimicrobial activity against Gram-positive bacteria. The study suggested that structural features such as the presence of amide groups are crucial for enhancing bioactivity .

Q & A

Q. What are the standard synthetic routes for 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives through Pd-catalyzed C-H arylation to introduce the benzoylbenzamido group .

- Step 2 : Transamidation reactions in a one-pot system to form the carboxamide moiety. Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of coupling agents (e.g., EDC/HOBt) .

- Key Consideration : Impurities from incomplete arylation or side reactions (e.g., over-oxidation) can reduce yields; purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the benzofuran core, benzamido substituents, and carboxamide functionality. Aromatic proton signals in the δ 7.2–8.5 ppm range and carbonyl peaks (δ 165–170 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-HRMS) validate the molecular formula (e.g., CHNO) and detect isotopic patterns for halogenated analogs .

- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures, particularly for derivatives with chiral centers .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer :

- In vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) to evaluate potency. For example, IC values against cancer cell lines (e.g., HeLa, MCF-7) are commonly reported .

- Structure-Activity Relationship (SAR) : Compare activity of analogs with varying substituents (e.g., halogenation at the benzoyl group) to identify pharmacophoric motifs .

Advanced Research Questions

Q. How can computational tools predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict reaction pathways (e.g., electrophilic substitution at the benzofuran C3 position) .

- Machine Learning (ML) : Train ML models on existing reaction datasets to optimize conditions (e.g., solvent, catalyst) for new transformations (e.g., Suzuki-Miyaura coupling) .

- Case Study : Computational screening identified Pd(OAc)/XPhos as optimal for C-H activation in benzofuran derivatives, reducing experimental trial-and-error by 40% .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability (e.g., cell line passage number differences) .

- Standardized Protocols : Reproduce experiments under controlled conditions (e.g., identical cell culture media, incubation times) to isolate compound-specific effects .

- Mechanistic Profiling : Use omics approaches (e.g., proteomics) to confirm target engagement (e.g., inhibition of PI3K/AKT pathway) when activity conflicts arise .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via HPLC-MS. Acidic conditions (pH 1–3) often hydrolyze the carboxamide group .

- Kinetic Modeling : Fit degradation data to Arrhenius equations to predict shelf-life at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.